molecular formula C21H22N2O3S B10816467 N-Benzyl-N-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)sulfinyl)acetamide

N-Benzyl-N-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)sulfinyl)acetamide

Cat. No.: B10816467
M. Wt: 382.5 g/mol
InChI Key: ZNQTYJHFJUESNA-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)sulfinyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a sulfinyl group, and a benzyl-methyl substitution, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)sulfinyl)acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The sulfinyl group is then introduced through oxidation reactions, and the final benzyl-methyl substitution is achieved via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)sulfinyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler amides .

Scientific Research Applications

N-Benzyl-N-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)sulfinyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)sulfinyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and sulfinyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methyl-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide
  • N-(2-chlorobenzyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfinyl)acetamide
  • N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide

Uniqueness

N-Benzyl-N-methyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)sulfinyl)acetamide is unique due to its specific combination of functional groups and structural features. The presence of the oxazole ring and sulfinyl group provides distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C21H22N2O3S

Molecular Weight

382.5 g/mol

IUPAC Name

N-benzyl-N-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfinyl]acetamide

InChI

InChI=1S/C21H22N2O3S/c1-16-19(22-21(26-16)18-11-7-4-8-12-18)14-27(25)15-20(24)23(2)13-17-9-5-3-6-10-17/h3-12H,13-15H2,1-2H3

InChI Key

ZNQTYJHFJUESNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CS(=O)CC(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

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